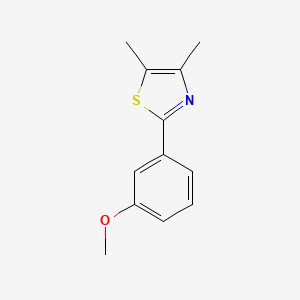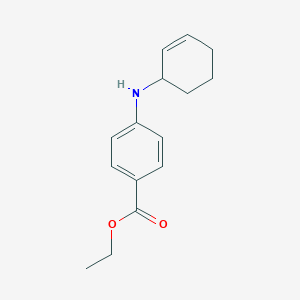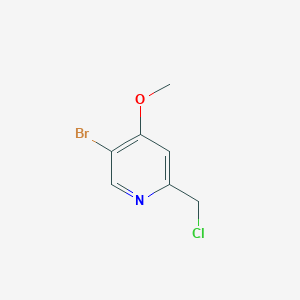![molecular formula C24H24F3N3 B14139970 1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane CAS No. 4520-86-9](/img/structure/B14139970.png)
1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of three 4-fluorophenylmethyl groups attached to the triazinane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane typically involves the reaction of 4-fluorobenzylamine with cyanuric chloride. The reaction proceeds through nucleophilic substitution, where the amine groups of 4-fluorobenzylamine replace the chlorine atoms on the cyanuric chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted triazines with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers, coatings, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris[(4-chlorophenyl)methyl]-1,3,5-triazinane: Similar structure but with chlorine atoms instead of fluorine.
1,3,5-Tris[(4-methylphenyl)methyl]-1,3,5-triazinane: Contains methyl groups instead of fluorine.
1,3,5-Tris[(4-nitrophenyl)methyl]-1,3,5-triazinane: Contains nitro groups instead of fluorine.
Uniqueness
1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane is unique due to the presence of fluorine atoms, which impart specific chemical properties such as increased electronegativity and reactivity. This makes the compound particularly useful in applications where these properties are advantageous, such as in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
4520-86-9 |
|---|---|
Molekularformel |
C24H24F3N3 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
1,3,5-tris[(4-fluorophenyl)methyl]-1,3,5-triazinane |
InChI |
InChI=1S/C24H24F3N3/c25-22-7-1-19(2-8-22)13-28-16-29(14-20-3-9-23(26)10-4-20)18-30(17-28)15-21-5-11-24(27)12-6-21/h1-12H,13-18H2 |
InChI-Schlüssel |
NLHORFJOKQUSJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CN(CN1CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


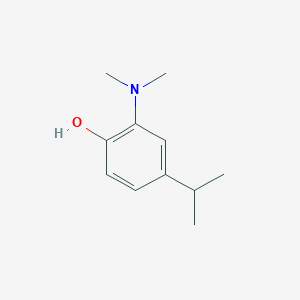
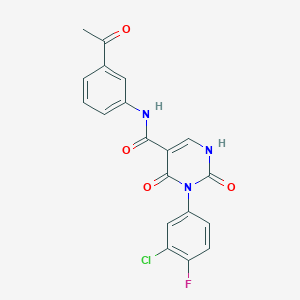
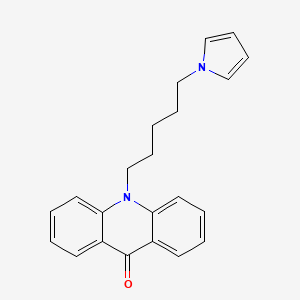
![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)
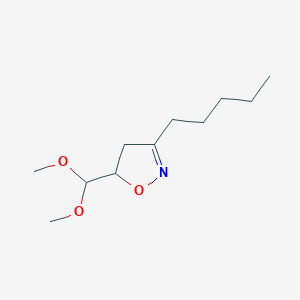
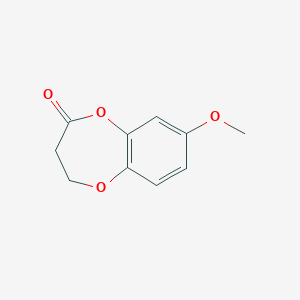
![5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran](/img/structure/B14139926.png)
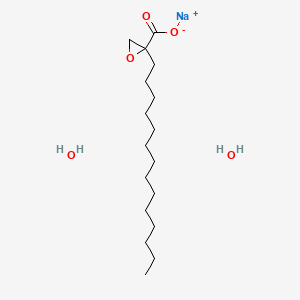
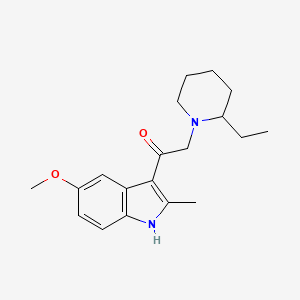
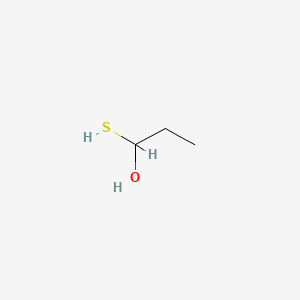
![2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid](/img/structure/B14139950.png)
